molecular formula C22H23N5O4S2 B2832746 N-(3-methoxybenzyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide CAS No. 1216577-97-7

N-(3-methoxybenzyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide

Cat. No. B2832746
CAS RN: 1216577-97-7
M. Wt: 485.58
InChI Key: JWVVVRLKNHUYIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxybenzyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H23N5O4S2 and its molecular weight is 485.58. The purity is usually 95%.
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Scientific Research Applications

PET Radioligand Imaging

11C-PBR28, a derivative of N-(3-methoxybenzyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide, has been identified as a PET radioligand to image peripheral benzodiazepine receptors (PBRs) in the brain. Research in monkeys and humans aimed to estimate human radiation doses of 11C-PBR28, revealing organs with high PBR densities such as kidneys, spleen, and lungs were exposed most. The effective dose was found to be modest, similar to other 11C-radioligands, with variations based on receptor binding presence. This study underscores its potential application in medical imaging and diagnostics (Brown et al., 2007).

Preclinical Pharmacology

The compound CERC‐301, structurally related to this compound, showcased its efficacy in preclinical pharmacodynamic studies. Being an NMDA receptor subunit 2B antagonist, CERC‐301's high binding affinity, lack of off‐target activity, and a hypothesized acceptable safety profile in humans highlight its promise in clinical trials for disorders like major depressive disorder (Garner et al., 2015).

Pharmacokinetic Studies

Research on compounds similar to this compound, such as Cefmenoxime, has emphasized the importance of understanding pharmacokinetics, especially in cases of impaired renal function. These studies contribute to determining appropriate dosage recommendations, ensuring effective treatment while minimizing risks (Höffler & Koeppe, 1983).

Receptor Studies and Drug Development

Compounds structurally related to this compound have been utilized in receptor studies, aiding in the development of drugs like Indiplon for treating conditions such as insomnia. These studies are crucial for understanding drug effects on psychomotor, subjective, and cognitive parameters (Carter et al., 2007).

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-[[7-oxo-8-(oxolan-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4S2/c1-30-15-5-2-4-14(10-15)11-23-18(28)13-33-22-25-24-21-26(12-16-6-3-8-31-16)20(29)19-17(27(21)22)7-9-32-19/h2,4-5,7,9-10,16H,3,6,8,11-13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVVVRLKNHUYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CSC2=NN=C3N2C4=C(C(=O)N3CC5CCCO5)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.